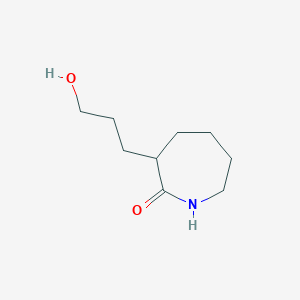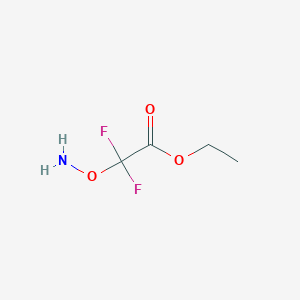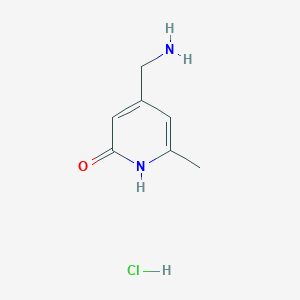
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an amine, formaldehyde, and a compound containing an active hydrogen atom react to form the desired product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a benzoic acid moiety.
4-(Aminomethyl)benzonitrile: Contains a nitrile group instead of a dihydropyridinone ring.
4-(Aminomethyl)benzamide: Features an amide group in place of the dihydropyridinone ring
Uniqueness
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
4-(aminomethyl)-6-methyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-2-6(4-8)3-7(10)9-5;/h2-3H,4,8H2,1H3,(H,9,10);1H |
Clé InChI |
IRGNIEGTYDJKKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


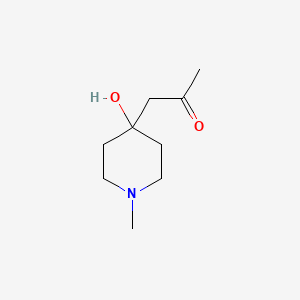
![tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13238607.png)
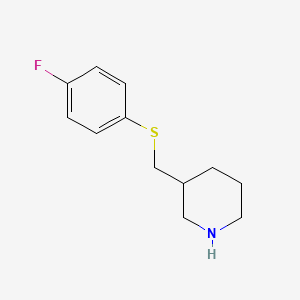
![methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B13238614.png)
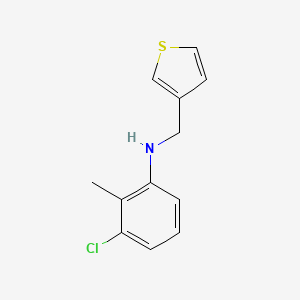
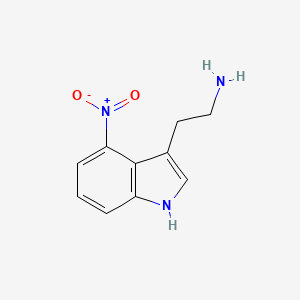
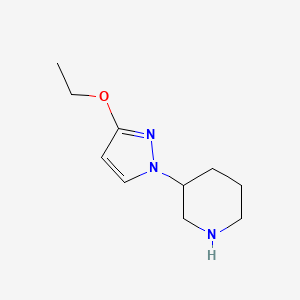
![2-{4-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13238638.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine](/img/structure/B13238646.png)

![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
